molecular formula C12H15FN2O B11789641 3-(Aminomethyl)-1-(4-fluorophenyl)piperidin-2-one

3-(Aminomethyl)-1-(4-fluorophenyl)piperidin-2-one

Cat. No.: B11789641
M. Wt: 222.26 g/mol
InChI Key: LBZCURRTDYGJML-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-(4-fluorophenyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-(4-fluorophenyl)piperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and piperidine.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-fluorobenzaldehyde and piperidine.

    Aminomethylation: The intermediate is then subjected to aminomethylation using formaldehyde and a suitable amine source to introduce the aminomethyl group.

    Cyclization: The final step involves cyclization to form the piperidin-2-one ring structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-(4-fluorophenyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: The compound could be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-(4-fluorophenyl)piperidin-2-one would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-1-phenylpiperidin-2-one: Similar structure but lacks the fluorine atom on the phenyl ring.

    3-(Aminomethyl)-1-(4-chlorophenyl)piperidin-2-one: Similar structure with a chlorine atom instead of fluorine.

    3-(Aminomethyl)-1-(4-methylphenyl)piperidin-2-one: Similar structure with a methyl group on the phenyl ring.

Uniqueness

The presence of the fluorine atom in 3-(Aminomethyl)-1-(4-fluorophenyl)piperidin-2-one may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

3-(aminomethyl)-1-(4-fluorophenyl)piperidin-2-one

InChI

InChI=1S/C12H15FN2O/c13-10-3-5-11(6-4-10)15-7-1-2-9(8-14)12(15)16/h3-6,9H,1-2,7-8,14H2

InChI Key

LBZCURRTDYGJML-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=C(C=C2)F)CN

Origin of Product

United States

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